molecular formula C27H29NO3S B491539 N-(8-(tert-pentyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide CAS No. 406474-41-7

N-(8-(tert-pentyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide

Cat. No.: B491539
CAS No.: 406474-41-7
M. Wt: 447.6g/mol
InChI Key: PUBFPGMRGYRKEK-UHFFFAOYSA-N
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Description

N-(8-(tert-pentyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide is a complex organic compound featuring a fused polycyclic structure with a sulfonamide group

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators, given their ability to interact with biological macromolecules.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties, making it valuable in the fields of electronics and photonics.

Mechanism of Action

The mechanism of action of benzofuran derivatives can vary depending on the specific compound. For instance, one benzofuran derivative exhibited significant action against hepatocellular and cervical cancer cell lines by inhibiting PI3K and VEGFR-2 .

Safety and Hazards

The safety and hazards of benzofuran derivatives would depend on the specific compound. For instance, one study used a control cell line to determine the safety margin of the produced chemicals .

Future Directions

Research on benzofuran derivatives is ongoing, with a focus on developing new therapeutic agents. This includes designing antimicrobial agents that are active toward different clinically approved targets . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-(tert-pentyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide typically involves multiple steps:

    Formation of the Tetrahydronaphthobenzofuran Core: This step often involves the cyclization of a suitable precursor under acidic or basic conditions to form the polycyclic core.

    Introduction of the tert-Pentyl Group: This can be achieved through Friedel-Crafts alkylation, where the polycyclic core reacts with tert-pentyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base such as pyridine to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorosulfonic acid for sulfonation, or nitration using a mixture of nitric and sulfuric acids.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Introduction of nitro, sulfonyl, or other functional groups.

Comparison with Similar Compounds

Similar Compounds

    Naphthofuran Derivatives: Compounds with similar polycyclic structures but different substituents.

    Sulfonamide Derivatives: Compounds with varying aromatic or aliphatic groups attached to the sulfonamide moiety.

Uniqueness

The uniqueness of N-(8-(tert-pentyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide lies in its specific combination of a polycyclic core with a tert-pentyl group and a sulfonamide moiety, which imparts distinct chemical and biological properties not commonly found in other compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-[8-(2-methylbutan-2-yl)-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO3S/c1-4-27(2,3)18-14-15-25-22(16-18)23-17-24(20-12-8-9-13-21(20)26(23)31-25)28-32(29,30)19-10-6-5-7-11-19/h5-13,17-18,28H,4,14-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBFPGMRGYRKEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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